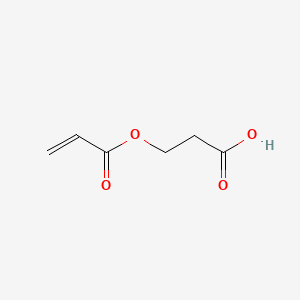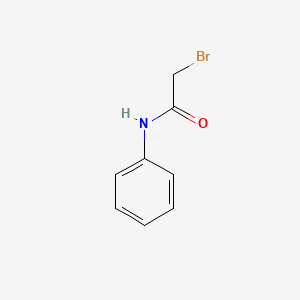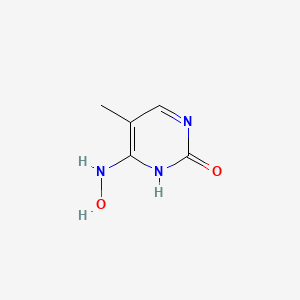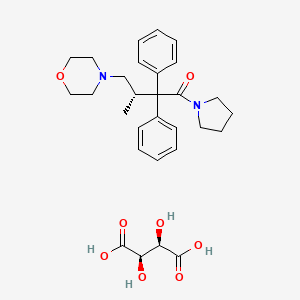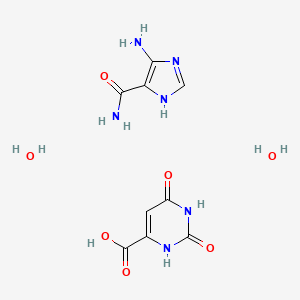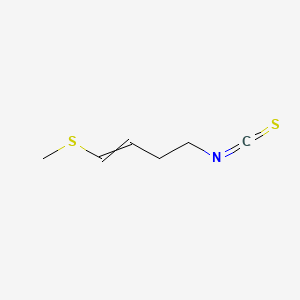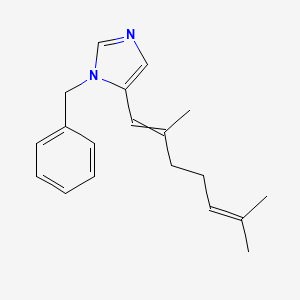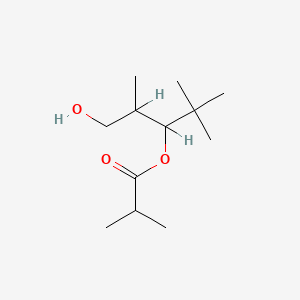
(1-Hydroxy-2,4,4-trimethylpentan-3-yl) 2-methylpropanoate
Overview
Description
“(1-Hydroxy-2,4,4-trimethylpentan-3-yl) 2-methylpropanoate” is a chemical compound with the molecular formula C12H24O3 . It is also known by other names such as “2-methylpropanoic acid 2,2-dimethyl-1-(2-hydroxy-1-methylethyl) propyl ester” and "3-Hydroxy-2,4,4-trimethylpentyl 2-methylpropanoate" .
Molecular Structure Analysis
The molecular structure of this compound is based on the molecular formula C12H24O3 . The exact structure would depend on the arrangement of these atoms and the bonds between them .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 216.32 . Other properties such as density, boiling point, melting point, and flash point could not be found in the available resources .Scientific Research Applications
Synthesis of Antibiotic Precursors
- A study by Shirai and Nakai (1989) developed a new synthetic route to the 1β-methylcarbapenem precursor from (S)-methyl 3-hydroxy-2-methylpropanoate, a compound structurally related to (1-Hydroxy-2,4,4-trimethylpentan-3-yl) 2-methylpropanoate. This route is significant in the synthesis of carbapenem antibiotics (Shirai & Nakai, 1989).
Chemical Properties and Reactions
- McEwen and Ahlberg (1989) examined the hydrogen bonding and acidity of compounds like 4-(inden-3′-yl)-2,3,4-trimethylpentan-2-ol, providing insights into the chemical behavior of related compounds in different solvents (McEwen & Ahlberg, 1989).
- Collins and Jacobs (1986) explored the synthesis of 3-(4′-Methoxyphenyl)-2,2,4,4-Tetramethylpentane and related compounds, revealing valuable information about synthetic pathways and reactions of similar complex organic molecules (Collins & Jacobs, 1986).
Applications in Radiation Physics and Chemistry
- Chiari et al. (2014) reported on the interaction of positrons with 2,2,4-trimethylpentane, a hydrocarbon similar to (1-Hydroxy-2,4,4-trimethylpentan-3-yl) 2-methylpropanoate. These interactions are important in the context of radiation physics and medical imaging (Chiari et al., 2014).
Studies in Enzyme Inhibition and Cancer Research
- Naik et al. (2017) identified methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)propanamido)benzoate as a dual inhibitor of malate dehydrogenase (MDH) 1/2, highlighting the potential of structurally related compounds in targeting cancer metabolism (Naik et al., 2017).
Volatile Organic Compounds Research in Lung Cancer
- Filipiak et al. (2008) conducted research on the release of volatile organic compounds (VOCs) from lung cancer cells, including compounds like 2,3,3-trimethylpentane. This study contributes to understanding the role of similar volatile compounds in cancer detection (Filipiak et al., 2008).
Safety and Hazards
properties
IUPAC Name |
(1-hydroxy-2,4,4-trimethylpentan-3-yl) 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O3/c1-8(2)11(14)15-10(9(3)7-13)12(4,5)6/h8-10,13H,7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXISVHDWGVMPGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC(C(C)CO)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40868303 | |
| Record name | propanoic acid, 2-methyl-, 2,2-dimethyl-1-(2-hydroxy-1-methylethyl)propyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40868303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Hydroxy-2,4,4-trimethylpentan-3-yl) 2-methylpropanoate | |
CAS RN |
74367-33-2 | |
| Record name | Propanoic acid, 2-methyl-, 2,2-dimethyl-1-(2-hydroxy-1-methylethyl)propyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074367332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | propanoic acid, 2-methyl-, 2,2-dimethyl-1-(2-hydroxy-1-methylethyl)propyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40868303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



